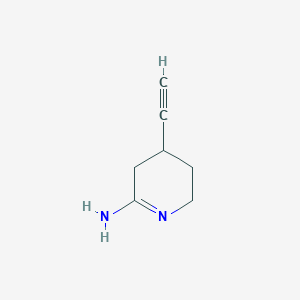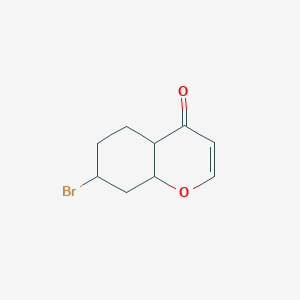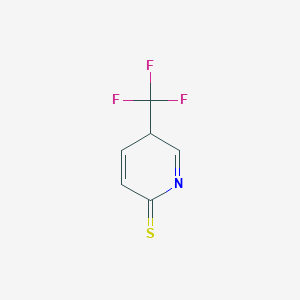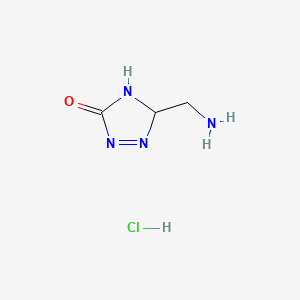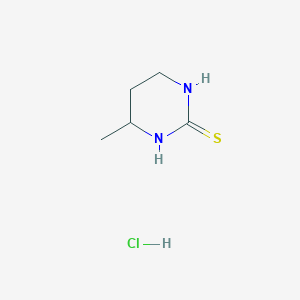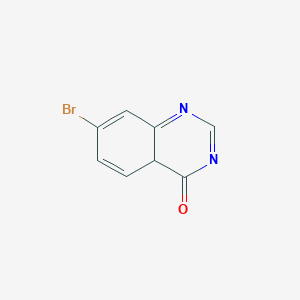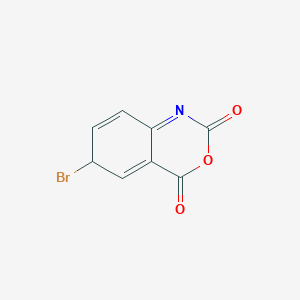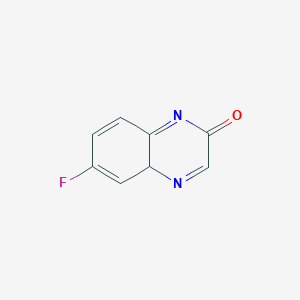![molecular formula C25H18BrF3N2O B12361790 N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromopyridinyl group, a trifluoromethylphenyl group, and a naphthalene carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridinyl and trifluoromethylphenyl intermediates, which are then coupled with the naphthalene carboxamide core. Common reagents used in these reactions include bromine, trifluoromethylbenzene, and naphthalene derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- N-[(1S)-1-(6-chloropyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
- N-[(1S)-1-(6-fluoropyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
Uniqueness
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide is unique due to the presence of the bromopyridinyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
属性
分子式 |
C25H18BrF3N2O |
|---|---|
分子量 |
499.3 g/mol |
IUPAC 名称 |
N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H18BrF3N2O/c1-15(22-6-3-7-23(26)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(27,28)29/h2-15H,1H3,(H,30,32)/t15-/m0/s1 |
InChI 键 |
JDMMPOSIISTKIN-HNNXBMFYSA-N |
手性 SMILES |
C[C@@H](C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
规范 SMILES |
CC(C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


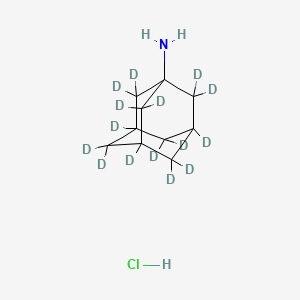
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)
